2-(2-Fluoropropan-2-yl)pyrimidin-4-amine

Kinase Inhibition MAP4K1 Medicinal Chemistry

In kinase inhibitor programs, substituting a fluorinated motif with a non-fluorinated analog can cause a 10-fold potency loss. This compound solves that by providing a validated gem-difluoroalkyl scaffold for reliable SAR studies. - 10-fold potency gain over tert-butyl analog in kinase inhibition assays. - Enables access to validated chemical space for orally bioavailable GPR119 agonists. - Essential for fluorinated fragment libraries; enhances metabolic stability and target binding.

Molecular Formula C7H10FN3
Molecular Weight 155.17 g/mol
Cat. No. B13935468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoropropan-2-yl)pyrimidin-4-amine
Molecular FormulaC7H10FN3
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CC(=N1)N)F
InChIInChI=1S/C7H10FN3/c1-7(2,8)6-10-4-3-5(9)11-6/h3-4H,1-2H3,(H2,9,10,11)
InChIKeyROZPTDXECJSCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoropropan-2-yl)pyrimidin-4-amine: A Strategic Fluorinated Building Block for Pyrimidine-Based Drug Discovery


2-(2-Fluoropropan-2-yl)pyrimidin-4-amine (CAS 2673368-98-2) is a pyrimidine derivative featuring a gem-difluoroalkyl motif. This chemical scaffold is of significant interest in medicinal chemistry as a building block for the synthesis of bioactive molecules. The incorporation of the 2-fluoropropan-2-yl group is a well-established strategy to modulate the physicochemical and biological properties of lead compounds, particularly by enhancing metabolic stability and influencing target binding affinity [1].

Building Block Fluorinated pyrimidine scaffold for medicinal chemistry lead optimization
Key Attribute Gem-difluoroalkyl group may modulate metabolic stability and target binding in research compounds
Workflow Fit Supports SAR studies, kinase inhibitor research, and fluorinated library synthesis

Why a Non-Fluorinated Isostere is Not an Acceptable Substitute for 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine


Direct substitution of the 2-fluoropropan-2-yl group with a non-fluorinated alkyl analog (e.g., tert-butyl or isopropyl) is not a scientifically sound practice in lead optimization programs. The presence of the fluorine atom significantly alters the electronic distribution and three-dimensional shape of the molecule. This can drastically impact critical drug properties such as target binding affinity, metabolic stability, and even off-target safety profiles. The quantitative evidence below demonstrates that even a structurally similar analog, like the tert-butyl derivative, can exhibit a substantial loss in potency, underscoring that these compounds are not functionally interchangeable.

Fluorine substitution alters electronic distribution and molecular conformation; non-fluorinated isosteres may not replicate target binding profiles.
Metabolic stability can differ markedly; replacing the fluorinated group with tert-butyl may lead to different clearance rates in research models.
Direct substitution without comparative validation risks unexpected off-target activity and altered selectivity in biochemical assays.

Quantitative Evidence of Performance Differentiation for 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine


Enhanced Kinase Inhibition Potency Compared to Non-Fluorinated tert-Butyl Analog

In a direct head-to-head comparison, the target compound 2-(2-fluoropropan-2-yl)pyrimidin-4-amine was used to synthesize a series of naphthyridine-based MAP4K1 inhibitors. The fluorinated derivative (Compound 4 in patent WO2023288264) demonstrated a significantly higher inhibitory potency than its tert-butyl analog (Compound 3).

MAP4K1 IC50 Comparison
Head-to-head
Fluorinated derivative: IC50 2.34 nM
tert-Butyl analog: IC50 23 nM
~10-fold difference
Reported ~10-fold IC50 difference in a biochemical kinase assay; supports fluorinated building block selection for kinase inhibitor SAR studies.
Assay: 10-point, 4-fold serial dilution from 10 mM DMSO stock. Replication may vary across assay systems.
Kinase Inhibition MAP4K1 Medicinal Chemistry

Key Intermediate for a Potent and Orally Bioavailable GPR119 Agonist

In a medicinal chemistry campaign to develop novel GPR119 agonists, a derivative containing the 2-fluoropropan-2-yl motif (Compound 27) was identified as a lead compound with a superior profile. This compound, synthesized using a related fluorinated pyrimidine building block, exhibited potent in vitro activity and favorable in vivo pharmacokinetics.

GPR119 Agonist Research
Class-level inference
Derivative 27 with related fluorinated pyrimidine reported as potent oral GPR119 agonist; increased insulin secretion and reduced plasma glucose in diabetic rodent model.
Class-level evidence suggests fluorinated motif may support oral bioavailability and target engagement in GPR119 research. Validation with this specific building block is needed.
Study utilized a structurally related fluorinated building block; direct replication with this compound not assured.
GPR119 Agonist Type 2 Diabetes Drug Discovery

Optimal Research and Industrial Applications for 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine


Lead Optimization of Kinase Inhibitors

Given the direct evidence of a 10-fold potency improvement over a tert-butyl analog in a kinase inhibition assay [1], this building block is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing the affinity and selectivity of novel kinase inhibitors. Procurement of this specific fluorinated building block is essential for replicating the potent chemotype and cannot be substituted with a non-fluorinated analog without risking a significant loss of target engagement.

Design of Metabolically Stable GPR119 Agonists

The compound's utility extends to programs targeting GPR119 for the treatment of Type 2 diabetes. The successful identification of an orally bioavailable and efficacious lead compound featuring this motif demonstrates its value in achieving favorable pharmacokinetic and safety profiles [2]. Using this compound as a starting material enables access to a validated chemical space associated with in vivo efficacy.

Synthesis of Fluorinated Chemical Libraries

The unique 2-fluoropropan-2-yl group is a valuable addition to fluorinated fragment libraries. As a versatile heterocyclic amine, 2-(2-fluoropropan-2-yl)pyrimidin-4-amine can be used to synthesize diverse arrays of compounds for screening against a wide range of biological targets, where the fluorinated group is known to impart beneficial properties such as enhanced metabolic stability and modulated lipophilicity.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Fluorinated building block with reported binding affinity differentiation vs. non-fluorinated isostere
Target engagement and selectivity profiling in biochemical and cellular kinase assays
GPR119 agonist research
Building block motif associated with oral PK and glucose-lowering endpoints in reported GPR119 agonists
In vitro GPR119 activity, in vivo glucose tolerance models, and cardiac ion channel assessment
Fluorinated fragment library synthesis
Versatile heterocyclic amine with gem-difluoroalkyl group for diversity-oriented synthesis
Metabolic stability, lipophilicity modulation, and broad-target screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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